5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridinecarbonitriles This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a pyridine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile in the presence of a base such as sodium ethoxide to yield the desired pyridinecarbonitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other pyridinecarbonitrile derivatives, such as:
- 5-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 5-(4-Bromophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorobenzyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C21H16ClFN2. Its structure includes a dihydropyridine core substituted with chlorophenyl and fluorophenyl groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial properties .
- Biofilm Formation Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are known for their role in persistent infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : Studies indicate that it exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant targets in cancer therapy due to their roles in tumor progression and metastasis .
Enzyme Inhibition Studies
The enzyme inhibition profile of the compound reveals its potential therapeutic applications:
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 12.5 |
Urease | Non-competitive | 15.0 |
These results indicate that the compound could serve as a lead for developing new therapeutics targeting these enzymes.
Case Studies
- Antibacterial Efficacy Study : A study conducted on various derivatives of the compound highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting moderate to strong activity .
- Anticancer Mechanism Exploration : Research involving docking studies revealed that the compound interacts favorably with key amino acids in target proteins associated with cancer cell survival, further supporting its role as a potential anticancer agent .
Crystallographic Data
The crystal structure of the compound has been elucidated, providing insights into its three-dimensional conformation and interactions at the molecular level. Key crystallographic parameters include:
- Crystal System : Monoclinic
- Space Group : P21/c
- Cell Dimensions :
- a=20.286(4)
- b=5.3827(11)
- c=16.254(3)
- β=104.95(3)°
This structural information is crucial for understanding how substituents affect biological activity and for guiding future modifications to enhance efficacy .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-17-5-3-14(4-6-17)16-9-15(10-22)19(24)23(12-16)11-13-1-7-18(21)8-2-13/h1-9,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJDYNFIKBWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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